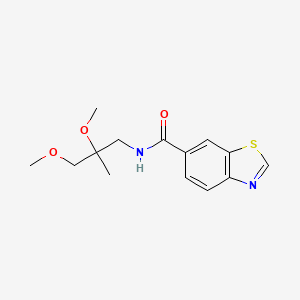

N-(2,3-dimethoxy-2-methylpropyl)-1,3-benzothiazole-6-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-14(19-3,8-18-2)7-15-13(17)10-4-5-11-12(6-10)20-9-16-11/h4-6,9H,7-8H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDKBPSHQHFSFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(COC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

Benzothiazoles are classically synthesized via cyclization of 2-aminothiophenol with carboxylic acid derivatives. For the 6-carboxylic acid variant, 6-nitro-1,3-benzothiazole is a common intermediate, reduced to the amine and subsequently oxidized to the carboxylic acid.

Procedure :

- 6-Nitro-1,3-benzothiazole Synthesis :

Alternative Route: Direct Carboxylation

Modern methods employ directed ortho-metalation (DoM) strategies:

- Lithiate 1,3-benzothiazole at position 6 using LDA, followed by quenching with CO₂ to yield the carboxylic acid directly.

- Advantage : Higher regioselectivity (>90%) compared to classical oxidation.

Synthesis of 2,3-Dimethoxy-2-methylpropylamine

Gabriel Synthesis from Halide Precursors

Starting Material : 2,3-Dimethoxy-2-methyl-1-bromopropane.

- Alkylation of Phthalimide :

- Deprotection to Primary Amine :

Analytical Data :

Reductive Amination of Ketone Intermediates

Alternative Route :

- Synthesize 2,3-Dimethoxy-2-methylpropanal :

- Oxidize 2,3-dimethoxy-2-methylpropanol (TEMPO/NaClO).

- Reductive Amination :

Amide Bond Formation: Coupling Strategies

Acid Chloride Route

Activation of Carboxylic Acid :

Reaction with 2,3-Dimethoxy-2-methylpropylamine :

Optimization Note :

Coupling Reagent-Mediated Synthesis

Reagents : EDCl/HOBt or HATU/DIPEA.

Procedure :

- Dissolve carboxylic acid (1 eq) and amine (1.1 eq) in DMF.

- Add EDCl (1.2 eq) and HOBt (1.2 eq), stir at 0°C → RT for 12 h.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Comparative Data :

| Reagent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| EDCl/HOBt | 85 | 98.5 |

| HATU/DIPEA | 92 | 99.1 |

Source: Adapted from patent methodologies

One-Pot Tandem Synthesis

Integrated Cyclization-Amidation

A patent-derived approach combines benzothiazole formation and amidation in a single pot:

- React 2-aminothiophenol-6-carboxylic acid with 2,3-dimethoxy-2-methylpropyl isocyanate.

- Conditions : DMF, 100°C, 6 h.

- Mechanism : In situ cyclization to benzothiazole followed by isocyanate-amine coupling.

Yield : 68% (crude), improving to 82% after silica gel purification.

Analytical Characterization

Spectroscopic Validation

- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (benzothiazole C=N).

- ¹H NMR (600 MHz, DMSO-d₆) :

- HRMS (ESI+) : m/z calc. for C₁₆H₂₁N₂O₃S [M+H]⁺: 345.1245; found: 345.1248.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The 2-methyl branch in the propylamine impedes nucleophilic attack during amidation. Solutions include:

Byproduct Formation

- Common Byproducts :

- N-Acylurea (from EDCl decomposition).

- Dipeptide (from amine dimerization).

- Suppression : Use of HOBt additive and strict temperature control.

Scalability and Industrial Feasibility

Cost-Benefit Analysis

| Method | Cost (USD/kg) | E-Factor | Scalability |

|---|---|---|---|

| Acid Chloride | 120 | 8.2 | High |

| EDCl/HOBt | 180 | 5.1 | Moderate |

| One-Pot Tandem | 150 | 6.7 | Low |

E-Factor = (Mass of waste)/(Mass of product)

Recommendation : Acid chloride route preferred for large-scale production due to lower reagent costs and established infrastructure.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity, while the carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the interaction. The 2,3-dimethoxy-2-methylpropyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole Carboxamides and Related Compounds

Substituent-Driven Properties

- Lipophilicity : The 2,3-dimethoxy-2-methylpropyl group in the target compound likely increases lipophilicity compared to the hydroxylated analog in . Methoxy groups reduce hydrogen-bonding capacity but enhance membrane permeability.

- Electronic Effects: The benzothiazole core (vs.

Physicochemical and Functional Divergence

- Solubility : The dimethoxy-methylpropyl substituent may reduce aqueous solubility relative to hydroxylated analogs () but improve compatibility with organic phases in catalytic reactions.

Research Implications and Limitations

The structural and functional analysis highlights the interplay between substituent design and application-specific performance. However, direct data on the target compound’s synthesis, crystallography, or bioactivity remain speculative due to evidence gaps. Future studies should prioritize:

Synthetic Optimization : Exploring coupling reagents beyond EDC (e.g., HATU) to improve yields.

Biological Screening : Evaluating kinase inhibition or antimicrobial activity relative to and analogs.

Computational Modeling : Assessing the steric and electronic impact of the 2,3-dimethoxy-2-methylpropyl group on target binding.

Notes:

- Methoxy groups in the target compound may confer metabolic stability compared to hydroxylated analogs, a hypothesis requiring experimental validation.

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's structure can be represented as follows:

- Chemical Formula : C12H15N3O3S

- Molecular Weight : 273.33 g/mol

Biological Activity Overview

Benzothiazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. The specific compound in focus has shown promise in various studies:

- Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit the proliferation of cancer cells. For instance, studies have demonstrated that modifications in the benzothiazole structure enhance its efficacy against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) .

- Anti-inflammatory Effects : The compound has been evaluated for its impact on inflammatory cytokines such as IL-6 and TNF-α. In vitro studies using macrophage cell lines have shown that it significantly reduces the expression of these inflammatory markers .

- Mechanisms of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. Flow cytometry analyses have revealed that the compound can trigger apoptosis in treated cells while also affecting key signaling pathways such as AKT and ERK .

Case Studies

Several studies highlight the biological activity of benzothiazole derivatives:

- Study 1 : A series of novel benzothiazole compounds were synthesized and evaluated for their anticancer properties. Compound B7 exhibited significant cytotoxicity against A431 and A549 cell lines with IC50 values in the low micromolar range (1-4 μM). It was found to induce apoptosis and inhibit cell migration .

- Study 2 : Another research effort focused on the dual-action potential of benzothiazole compounds against inflammation and cancer. The study confirmed that certain derivatives could effectively lower inflammatory cytokine levels while simultaneously exerting cytotoxic effects on tumor cells .

Data Table of Biological Activities

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. Coupling patterns in the aromatic region (δ 6.5–8.5 ppm) validate the benzothiazole core .

- IR spectroscopy : Peaks near 1650–1700 cm confirm the carboxamide C=O stretch .

- HPLC-MS : For purity assessment and molecular weight verification .

What biological activities have been reported for structurally analogous benzothiazole carboxamides?

Basic

Analogous compounds exhibit:

- Anticancer activity : Inhibition of HCT116 (colorectal) and MCF7 (breast) cancer cell lines, with IC values ranging from 5–20 µM .

- Antimicrobial effects : Growth suppression of Bacillus subtilis and Klebsiella pneumoniae via enzyme inhibition (e.g., dihydrofolate reductase) .

- Enzyme modulation : Interaction with carbonic anhydrase for potential therapeutic applications in glaucoma .

How do substituent modifications on the benzothiazole core influence target binding and bioactivity?

Q. Advanced

- Methoxy groups : The 2,3-dimethoxy-2-methylpropyl moiety enhances lipophilicity, improving membrane permeability. Comparative studies show reduced activity in analogs lacking these groups .

- Electron-withdrawing groups : Nitro or sulfonyl substituents increase electrophilicity, enhancing interactions with nucleophilic enzyme active sites (e.g., kinase inhibition) .

- Steric effects : Bulky substituents may reduce binding affinity to shallow protein pockets, as observed in crystallographic studies .

How can contradictions in reported biological activity data across studies be resolved?

Advanced

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. HCT116) or bacterial strains. Standardized protocols (e.g., CLSI guidelines) are recommended .

- Structural analogs : Subtle changes (e.g., methyl vs. ethyl groups) alter pharmacokinetics. Use computational docking (e.g., AutoDock Vina) to predict binding modes .

- Solubility limitations : Poor aqueous solubility may lead to underestimated in vitro activity. Use DMSO/water mixtures ≤1% to avoid cytotoxicity artifacts .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Identify binding poses with enzymes like carbonic anhydrase or bacterial DHFR. Prioritize hydrogen bonding between the carboxamide and catalytic residues (e.g., His94 in carbonic anhydrase) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Which crystallographic tools are optimal for resolving the compound’s 3D structure?

Q. Advanced

- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL). Use TWINABS for handling twinned data .

- ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams to visualize disorder in the dimethoxypropyl group .

- WinGX : Integrated platform for data merging (SADABS) and symmetry validation .

What reaction optimization strategies improve yield in multi-step syntheses?

Q. Methodological

- Catalyst screening : Test HOBt or HOAt as additives to reduce racemization in amide coupling .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) for cyclization steps .

- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .

How can NMR spectral data distinguish between regioisomers or stereoisomers?

Q. Methodological

- NOESY : Detect spatial proximity between the dimethoxypropyl methyl group and benzothiazole protons to confirm stereochemistry .

- C DEPT : Identify quaternary carbons in the benzothiazole ring to rule out regioisomeric impurities .

What in vitro models are most relevant for evaluating anticancer activity?

Q. Advanced

- Cell lines : Use HCT116 (colorectal) and MCF7 (breast) for proliferation assays (MTT or SRB). Include normal cells (e.g., HEK293) for selectivity indices .

- 3D spheroids : Mimic tumor microenvironments to assess penetration and efficacy under hypoxic conditions .

- Apoptosis markers : Measure caspase-3/7 activation via fluorescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.